1-Bromohexane-d13

Catalog No.
S690717
CAS No.
130131-94-1
M.F
C6H13Br
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromohexane-d13

CAS Number

130131-94-1

Product Name

1-Bromohexane-d13

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane

Molecular Formula

C6H13Br

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

MNDIARAMWBIKFW-UTBWLCBWSA-N

SMILES

CCCCCCBr

Canonical SMILES

CCCCCCBr

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

Isotopic Labeling and Tracking:

1-Bromohexane-d13 is isotopically labeled with deuterium, a stable isotope of hydrogen. This specific labeling, with a purity of 98 atom % deuterium, allows researchers to track the molecule and its interactions within a system [].

This application is particularly beneficial in metabolism studies. By incorporating 1-Bromohexane-d13 into a biological system, scientists can monitor its fate and identify metabolic pathways. The presence of deuterium alters the molecule's mass slightly, allowing researchers to distinguish it from its non-deuterated counterpart using techniques like mass spectrometry [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The presence of deuterium in 1-Bromohexane-d13 offers advantages in NMR spectroscopy, a powerful tool for studying the structure and dynamics of molecules. Deuterium has a spin of 1, which helps "lock" the signal from deuterated solvents like chloroform, commonly used in NMR experiments. This "locking" minimizes background noise and improves the signal-to-noise ratio, leading to higher quality NMR spectra [].

Furthermore, specific deuterium placement within a molecule can selectively "decouple" certain proton signals, simplifying complex spectra and allowing for better resolution of specific peaks. This targeted decoupling provides valuable insights into the local environment of protons within the molecule [].

1-Bromohexane-d13 is an isotopically labeled derivative of 1-bromohexane, distinguished by the presence of deuterium atoms replacing specific hydrogen atoms in the molecule. Its molecular formula is C6H13Br, with a linear formula represented as CD3C(CD2)4CD2Br. The compound is a colorless liquid that is primarily utilized in organic synthesis, particularly as a reagent for forming alkyl bromides and in various

1-Bromohexane-d13 is likely to share similar hazards as 1-bromohexane. Here are some safety considerations:

  • Flammability: Flammable liquid. Keep away from heat and open flames [].
  • Skin and Eye Irritation: Can cause irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses [].
  • Inhalation Hazard: Avoid inhalation of vapors. Work in a well-ventilated area [].
  • Disposal: Dispose of according to local regulations for hazardous waste [].
Typical of alkyl bromides:

  • Grignard Reactions: It can form Grignard reagents, which are crucial for synthesizing alcohols and other organic compounds.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where it reacts with nucleophiles to form new carbon-bromine bonds.
  • Free-Radical Reactions: It can be synthesized through the free-radical addition of hydrogen bromide to hexene, leading to anti-Markovnikov products .

1-Bromohexane-d13 can be synthesized using several methods:

  • Nucleophilic Substitution: This method involves the reaction of hexane with bromine in the presence of a Lewis acid catalyst under an inert atmosphere to prevent oxidation.
  • Direct Bromination: The addition of bromine to hexane can be facilitated by a radical initiator such as t-butyl hydroperoxide, generating bromine radicals that react with hexane .
  • Deuterated Reagents: Using deuterated bromine sources can yield the deuterated form directly.

The primary applications of 1-bromohexane-d13 include:

  • Organic Synthesis: It serves as a precursor for various organic compounds and pharmaceuticals.
  • NMR Studies: Due to its isotopic labeling, it is useful in nuclear magnetic resonance spectroscopy for studying molecular dynamics and interactions.
  • Grignard Reagents: It is utilized in the preparation of Grignard reagents for further synthetic applications .

Research involving 1-bromohexane-d13 often focuses on its interactions in synthetic pathways rather than direct biological interactions. Its isotopic labeling allows for detailed tracking of molecular transformations in complex organic reactions. This capability enhances understanding of reaction mechanisms and kinetics in organic chemistry .

1-Bromohexane-d13 shares structural similarities with other alkyl bromides and deuterated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-BromohexaneC6H13BrNon-deuterated version; widely used in synthesis.
1-BromopentaneC5H11BrShorter carbon chain; similar reactivity.
1-BromooctaneC8H17BrLonger carbon chain; used in similar applications.
2-BromohexaneC6H13BrDifferent position of bromine; alters reactivity.
Hexyl BromideC6H13BrGeneral term for bromoalkanes with six carbons.

Uniqueness

The uniqueness of 1-bromohexane-d13 lies primarily in its isotopic labeling, which allows for enhanced analytical capabilities in research settings, particularly in studies involving reaction mechanisms and molecular dynamics. This feature distinguishes it from its non-deuterated counterparts and makes it an invaluable tool in organic chemistry research and applications .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-Bromo(~2~H_13_)hexane

Dates

Last modified: 08-15-2023

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